molecular formula C12H9N3O B13672250 2-(Pyridin-2-yl)benzo[d]oxazol-4-amine

2-(Pyridin-2-yl)benzo[d]oxazol-4-amine

Cat. No.: B13672250
M. Wt: 211.22 g/mol
InChI Key: NEYUMNKZNMSFRD-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)benzo[d]oxazol-4-amine is a heterocyclic compound that contains both pyridine and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)benzo[d]oxazol-4-amine typically involves the condensation of 2-aminopyridine with 2-hydroxybenzonitrile under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)benzo[d]oxazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Pyridin-2-yl)benzo[d]oxazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)benzo[d]oxazol-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to anti-inflammatory and anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-4-yl)benzo[d]oxazol-5-amine
  • 2-(Benzo[d]oxazol-2-yl)aniline
  • 3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine

Uniqueness

2-(Pyridin-2-yl)benzo[d]oxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and materials science applications .

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

2-pyridin-2-yl-1,3-benzoxazol-4-amine

InChI

InChI=1S/C12H9N3O/c13-8-4-3-6-10-11(8)15-12(16-10)9-5-1-2-7-14-9/h1-7H,13H2

InChI Key

NEYUMNKZNMSFRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=CC=C3O2)N

Origin of Product

United States

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